N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Description
N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-14-5-1-2-6-15(14)20-17(23)13-21-9-11-22(12-10-21)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFHBAKYUDMBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328802 | |
| Record name | N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
750600-69-2 | |
| Record name | N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.
Introduction of the pyridine moiety: This step involves the reaction of the piperazine intermediate with a pyridine derivative under appropriate conditions.
Attachment of the acetamide group: This can be done by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride.
Introduction of the fluorophenyl group: This final step involves the reaction of the intermediate with a fluorophenyl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Alkylation Reactions
The compound can be synthesized via nucleophilic substitution between 2-chloroacetamide intermediates and 4-(pyridin-2-yl)piperazine derivatives. For example:
text2-chloro-N-(2-fluorophenyl)acetamide + 4-(pyridin-2-yl)piperazine → N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide + HCl
-
Conditions : Reflux in acetonitrile with K₂CO₃ as a base (6–8 hrs, 60–70°C).
-
Yield : 65–78% after recrystallization from ethanol.
Hydrolysis
The acetamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Reagents : HCl (6M), reflux for 12 hrs.
-
Products : 2-fluoroaniline + 2-[4-(pyridin-2-yl)piperazin-1-yl]acetic acid.
-
-
Basic Hydrolysis :
-
Reagents : NaOH (2M), 80°C for 8 hrs.
-
Products : Sodium salt of the acetic acid derivative + 2-fluoroaniline.
-
Nucleophilic Substitution
The pyridine and piperazine moieties facilitate substitutions:
-
Pyridine Ring : Electrophilic substitution at the 3-position using HNO₃/H₂SO₄ yields nitro derivatives.
-
Piperazine Nitrogen : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
Oxidation
-
Sulfur Analog Oxidation : In compounds with thioether linkages (e.g., related structures), oxidation with H₂O₂ forms sulfoxides (R–SO–R') or sulfones (R–SO₂–R').
-
Pyridine Ring : Resistant to oxidation under mild conditions but forms N-oxide derivatives with mCPBA.
Reduction
-
Catalytic Hydrogenation :
-
Conditions : H₂ (1 atm), Pd/C catalyst in ethanol.
-
Products : Saturated piperidine derivatives (retains acetamide group).
-
-
LiAlH₄ Reduction : Reduces acetamide to ethylamine but degrades the pyridine ring .
Aromatic Substitution
The 2-fluorophenyl group participates in electrophilic aromatic substitution :
| Reaction Type | Reagents/Conditions | Position Substituted | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to fluorine | 4-nitro-2-fluorophenyl derivative |
| Halogenation | Cl₂/FeCl₃, 40°C | Ortho to acetamide | 2-chloro-6-fluorophenyl derivative |
| Friedel-Crafts | AlCl₃, acetyl chloride | Meta to fluorine | 3-acetyl-2-fluorophenyl derivative |
Complexation and Chelation
The pyridine-piperazine system acts as a bidentate ligand for transition metals:
-
Coordination with Cu(II) : Forms a 1:1 complex in methanol, confirmed by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .
-
Stability Constant : Log K = 4.2 ± 0.1 for Cu(II) at pH 7.4 .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Onset Temperature : 220°C (N₂ atmosphere).
-
Major Fragments : CO₂, NH₃, and fluorobenzene detected via GC-MS.
Spectral Characterization of Derivatives
Key data for synthesized analogs :
| Derivative (Example) | ¹H NMR (δ, ppm) | ESI-MS (m/z) | Yield (%) |
|---|---|---|---|
| N-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | 3.09–3.50 (piperazine), 4.33 (–CH₂–), 7.06–7.88 (ArH) | 365.2 [M+H]⁺ | 72 |
| N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | 2.95–3.89 (piperazine), 4.32 (–CH₂–), 6.96–7.87 (ArH) | 348.7 [M+H]⁺ | 68 |
Mechanistic Insights
-
Hydrolysis : Follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s in 0.1M HCl).
-
Electrophilic Substitution : Fluorine directs incoming electrophiles to para/meta positions via inductive effects.
Scientific Research Applications
- Neuropharmacology :
- Cancer Research :
- Pain Management :
Therapeutic Applications
The diverse biological activities of this compound open avenues for various therapeutic applications:
- Anxiolytic Agents : Due to its action on neuropeptide Y receptors, this compound may serve as a basis for developing new anxiolytic drugs.
- Antineoplastic Agents : Its ability to inhibit cancer cell growth positions it as a promising candidate for further development as an anti-cancer drug.
- Analgesics : Given its effectiveness in pain models, it could be explored as a new class of analgesics targeting specific pain pathways.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
- N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
- N-(2-methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Uniqueness
N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a compound of considerable interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 1-(2-fluorophenyl)piperazine with various acetamide derivatives. The compound features a piperazine moiety, which is known for its pharmacological versatility, and a pyridine ring that contributes to its bioactivity. The structural conformation is crucial for its interaction with biological targets, often exhibiting a non-planar arrangement that can influence binding affinities and activity profiles .
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : This compound has shown potential as an inhibitor of PTPs, which play critical roles in signal transduction pathways. By inhibiting PTPs, the compound can interfere with various cellular processes, including proliferation and differentiation .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. The presence of the fluorophenyl and piperazine groups enhances interaction with microbial targets, potentially leading to effective inhibition .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a notable inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential for development as a new antimicrobial agent .
- Cancer Cell Line Testing : In vitro studies on cancer cell lines revealed that the compound exhibits cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation in cancer therapy .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. Results showed promising bioavailability and therapeutic index, indicating potential for further clinical development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling 2-fluorophenylamine with a piperazine-acetamide intermediate. Key steps include nucleophilic substitution and amide bond formation using reagents like EDCI/HOBt. Purification via column chromatography or recrystallization is critical. Validate purity using HPLC (>95%) and characterize via -/-NMR and ESI-MS. For example, similar acetamide derivatives were synthesized and characterized with NMR chemical shifts aligning with expected structures (e.g., δ 7.2–7.8 ppm for aromatic protons) .
Q. How is this compound screened for pharmacological activity in preclinical models?
- Methodological Answer : Use in vitro assays (e.g., receptor binding, enzyme inhibition) followed by in vivo models (e.g., rodent seizure models for anticonvulsant testing). For example, structurally related compounds were evaluated against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with ED values calculated to assess potency . Antimicrobial activity can be tested via broth microdilution (MIC values against S. aureus or C. albicans) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow GHS guidelines: wear PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) are potential hazards. First-aid measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or potency?
- Methodological Answer : Modify substituents on the phenyl or piperazine moieties. For instance:
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). For example, discrepancies in TRPC channel activation were resolved by calcium imaging and patch-clamp electrophysiology . Statistical tools like Bland-Altman plots can assess inter-method variability.
Q. How is crystallographic data utilized to refine the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths/angles and torsion parameters. For piperazine-acetamide derivatives, typical C-N bond lengths range from 1.32–1.38 Å, and dihedral angles between aromatic rings are critical for receptor fit .
Methodological Recommendations
- Toxicity Profiling : Use zebrafish embryos for acute toxicity (LC) and Ames test for mutagenicity .
- Bioavailability Optimization : Nanoformulation (e.g., liposomes) improves solubility, as seen with similar low-solubility acetamides .
- Synergistic Drug Combinations : Test with β-lactam antibiotics (e.g., ampicillin) via checkerboard assays to calculate FIC indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
